3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide , has the chemical formula C₁₂H₁₇NO₃ . It consists of a pyrrolidine ring with substituents on both the nitrogen and carbon atoms. The compound’s structure includes two ethoxy groups and a 3,4-dimethoxyphenyl moiety .
Preparation Methods
Synthetic Routes::
- One synthetic route involves acetylating 3,4-dimethoxyphenethylamine (also known as homoveratrylamine ) with acetic anhydride to form the desired compound .
- Another approach is to react 3,4-dimethoxyphenethylamine with acetic acid in the presence of acetic anhydride .
Industrial Production:: Information on large-scale industrial production methods for this specific compound is limited. research laboratories typically synthesize it using the methods mentioned above.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction reactions are possible, converting functional groups.
Substitution: Substituents on the aromatic ring can be modified.
Acetic anhydride: Used for acetylation reactions.
Acetic acid: Involved in certain synthetic routes.
Major Products:: The major product is N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a model compound in studies related to delignification mechanisms .
Biology: Investigated for its effects on cellular processes.
Medicine: Potential pharmacological applications.
Industry: May serve as a precursor in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are beyond the scope of this article, it’s worth noting that 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione possesses unique structural features. Similar compounds include 3,4-dimethoxyphenethylamine and related derivatives.
Properties
Molecular Formula |
C24H30N2O5 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-[2-(3,4-diethoxyphenyl)ethylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H30N2O5/c1-4-29-19-10-8-18(9-11-19)26-23(27)16-20(24(26)28)25-14-13-17-7-12-21(30-5-2)22(15-17)31-6-3/h7-12,15,20,25H,4-6,13-14,16H2,1-3H3 |
InChI Key |
PJYUCXHFDNXEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=C(C=C3)OCC)OCC |
Origin of Product |
United States |
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